5-Chloro-2-ethoxybenzenethiol
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Overview
Description
5-Chloro-2-ethoxybenzenethiol is an organic compound characterized by the presence of a chlorine atom, an ethoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzenethiol typically involves the chlorination of 2-ethoxybenzenethiol. This can be achieved through the reaction of 2-ethoxybenzenethiol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium amide in liquid ammonia or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5-Chloro-2-ethoxybenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxybenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and ethoxy group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzenethiol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-2-ethoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.
2-Ethoxybenzenethiol: Lacks the chlorine atom.
Uniqueness: 5-Chloro-2-ethoxybenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-2-ethoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYTVLVGIXMLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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